molecular formula C11H22IN3O2 B8007842 Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate hydroiodide

Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate hydroiodide

Cat. No.: B8007842
M. Wt: 355.22 g/mol
InChI Key: GMFJNBYMOLMIFE-UHFFFAOYSA-N
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Description

Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate hydroiodide is a chemical compound with the molecular formula C11H21N3O2·HI. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used in organic synthesis and pharmaceutical research. The compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-carbamimidoylpiperidine-1-carboxylate hydroiodide typically involves the reaction of tert-butyl 4-carbamimidoylpiperidine-1-carboxylate with hydroiodic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydroiodide salt. The process involves:

  • Dissolving tert-butyl 4-carbamimidoylpiperidine-1-carboxylate in an appropriate solvent such as dichloromethane or ethanol.
  • Adding hydroiodic acid dropwise to the solution while maintaining a low temperature to control the exothermic reaction.
  • Stirring the reaction mixture for a specified period to ensure complete conversion.
  • Isolating the product by filtration or crystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate hydroiodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate hydroiodide is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor binding studies.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-carbamimidoylpiperidine-1-carboxylate hydroiodide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biological pathways, depending on its structure and functional groups. The hydroiodide salt form enhances its solubility and stability, facilitating its use in various biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-carbamoylpiperidine-1-carboxylate: Similar structure but lacks the carbamimidoyl group.

    Tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate: Contains a bromophenyl group instead of the carbamimidoyl group.

    Tert-butyl 4-(3-bromopropyl)piperidine-1-carboxylate: Contains a bromopropyl group instead of the carbamimidoyl group.

Uniqueness

Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate hydroiodide is unique due to its carbamimidoyl group, which imparts specific reactivity and binding properties. This makes it a valuable compound in the synthesis of pharmaceuticals and in biochemical research.

Properties

IUPAC Name

tert-butyl 4-carbamimidoylpiperidine-1-carboxylate;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2.HI/c1-11(2,3)16-10(15)14-6-4-8(5-7-14)9(12)13;/h8H,4-7H2,1-3H3,(H3,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFJNBYMOLMIFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=N)N.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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